2-(4-Chloro-3-methoxyphenyl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYNGLGBUBNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96495-22-6 | |
| Record name | 2-(4-chloro-3-methoxyphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine
The construction of the this compound molecule can be achieved through several synthetic pathways, each with its own advantages in terms of starting material availability, efficiency, and scalability.
Reductive Amination Strategies for the Amine Functional Group Formation
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, often employed in the synthesis of pharmaceuticals. thieme-connect.com This one-pot reaction typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A plausible reductive amination route to this compound would start from (4-chloro-3-methoxyphenyl)acetaldehyde. This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced using a suitable reducing agent to yield the target primary amine.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable method. mdpi.com The choice of reducing agent and reaction conditions is crucial to optimize the yield and minimize side reactions.
Table 1: Proposed Reductive Amination Synthesis
| Starting Material | Key Reagents | Intermediate | Product |
|---|
Multi-step Synthesis Approaches from Substituted Benzene (B151609) Precursors
Multi-step syntheses from readily available substituted benzene precursors offer a versatile approach to complex molecules like this compound. A common strategy involves the construction of the ethylamine (B1201723) side chain on a pre-functionalized benzene ring.
One such approach starts with 4-chloro-3-methoxybenzaldehyde. This commercially available starting material can undergo a Henry reaction (nitroaldol reaction) with nitromethane (B149229) in the presence of a base to form the corresponding β-nitrostyrene derivative, 1-chloro-4-(2-nitrovinyl)-2-methoxybenzene. This reaction extends the carbon chain and introduces the nitrogen functionality in the form of a nitro group.
The subsequent step involves the reduction of both the nitro group and the carbon-carbon double bond of the β-nitrostyrene intermediate. This can be achieved in a single step using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure using catalysts such as palladium on carbon (Pd/C) or Raney nickel. acs.org This reduction cascade efficiently converts the nitroalkene to the desired saturated primary amine.
Table 2: Multi-step Synthesis via Henry Reaction
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Chloro-3-methoxybenzaldehyde | Nitromethane, Base (e.g., ammonium (B1175870) acetate) | 1-Chloro-4-(2-nitrovinyl)-2-methoxybenzene |
Catalytic Methods in Stereoselective Synthesis of Related Analogs
The synthesis of chiral amines is of great importance, and catalytic asymmetric methods provide an elegant way to achieve this. While the target molecule itself is achiral, the synthesis of chiral analogs, where a stereocenter is introduced into the ethylamine side chain, can be accomplished using stereoselective catalytic methods.
A key strategy for accessing chiral β-aryl nitroalkanes, which are precursors to chiral β-arylethylamines, is the asymmetric hydrogenation of β,β-disubstituted nitroalkenes. nih.gov Iridium and rhodium-based catalysts featuring chiral ligands have proven to be highly effective for this transformation. For instance, iridium catalysts can be used for the asymmetric hydrogenation of β,β-disubstituted nitroalkenes to furnish the corresponding nitroalkanes in high yields and enantioselectivities. thieme-connect.com Similarly, rhodium-DuanPhos catalytic systems under basic conditions have been shown to be highly enantioselective for the hydrogenation of these substrates. thieme-connect.com
Another approach is the asymmetric transfer hydrogenation, which uses a readily available hydrogen source like formic acid in combination with a chiral catalyst. acs.org These methods provide access to enantioenriched nitroalkanes that can then be reduced to the corresponding chiral primary amines, representing a powerful tool for the synthesis of optically active analogs of this compound. nih.gov
Derivatization and Analog Generation Strategies
The primary amine and the substituted aromatic ring of this compound offer multiple sites for chemical modification, allowing for the generation of a diverse library of analogs.
Functionalization of the Primary Amine Moiety (e.g., Acylation, Alkylation, Sulfonylation)
The primary amine group is a versatile functional handle that can readily undergo a variety of transformations.
Acylation: The amine can be acylated using acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amides. tuttee.co This reaction introduces an acyl group (R-C=O) onto the nitrogen atom.
Alkylation: N-alkylation of the primary amine can be achieved by reaction with alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium salts. masterorganicchemistry.com Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Sulfonylation: The amine can react with sulfonyl chlorides in the presence of a base to form sulfonamides. organic-chemistry.org This introduces a sulfonyl group (R-SO₂) onto the nitrogen atom.
Table 3: Derivatization of the Primary Amine
| Reaction | Reagent | Functional Group Introduced | Product Class |
|---|---|---|---|
| Acylation | Acyl chloride (R-COCl) | Acyl (R-CO) | Amide |
| Alkylation | Alkyl halide (R-X) | Alkyl (R) | Secondary/Tertiary Amine |
Aromatic Ring Functionalization and Cross-Coupling Reactions at the Halogen Site
The chloro-substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl chloride and an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This would enable the replacement of the chlorine atom with various aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This powerful method facilitates the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org This allows for the introduction of various amino substituents at the 4-position of the phenyl ring.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This would introduce an alkynyl group, which can be a versatile synthon for further transformations.
These cross-coupling reactions significantly expand the possibilities for generating diverse analogs of this compound by modifying the aromatic core.
Formation of Nitrogen-Containing Heterocycles from the Ethanamine Scaffold (e.g., Thiazoles, Quinazolines, Triazoles, Benzazepines)
The this compound backbone is a versatile starting point for the synthesis of various nitrogen-containing heterocycles. While direct, single-step conversions to some heterocycles may not be common, the amine serves as a crucial synthon that, after initial modification, can undergo cyclization to form complex ring systems.
Thiazoles: The formation of a thiazole (B1198619) ring from a phenylethylamine derivative is not a direct process but can be achieved through multi-step pathways. A common route to thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govmdpi.comorganic-chemistry.orgrsc.orgbepls.com To utilize this compound in this context, it must first be converted into a corresponding thioamide. This can be accomplished by reacting the amine with an acyl chloride to form an amide, followed by treatment with a thionating agent like Lawesson's reagent. The resulting N-[2-(4-chloro-3-methoxyphenyl)ethyl]thioamide can then react with an appropriate α-haloketone to yield a substituted thiazole.
Quinazolines and Benzazepines: The synthesis of quinazolines and benzazepines from the ethanamine scaffold typically requires more elaborate synthetic strategies. These syntheses often involve the construction of the heterocyclic ring through intramolecular cyclization reactions. For instance, the amine could be incorporated into a larger intermediate that already contains the necessary atoms for the quinazoline (B50416) or benzazepine core, followed by a final ring-closing step.
Triazoles: 1,2,4-Triazoles can be synthesized from amides or related precursors. The amine of this compound can be acylated and then converted into an amidine or amidrazone. These intermediates can then undergo cyclization with various reagents, such as orthoesters or acid chlorides, to form the triazole ring.
A key strategic consideration is the initial conversion of the primary amine into a more complex intermediate, such as an amide, which can then be guided toward the desired heterocyclic core through intramolecular reactions. nih.govrsc.orgnih.gov
Utility as a Key Synthetic Building Block in Complex Molecule Synthesis
The true synthetic power of this compound lies in its application as a foundational building block for constructing intricate molecular architectures, particularly polycyclic and novel heterocyclic scaffolds that are of significant interest in medicinal chemistry. acs.orgresearchgate.net
Incorporation into Polycyclic and Heterocyclic Systems
The phenylethylamine motif is central to several classical named reactions that directly forge polycyclic heterocyclic systems. Two of the most prominent examples are the Bischler-Napieralski and Pictet-Spengler reactions. wikipedia.orgwikipedia.org
Bischler-Napieralski Reaction: This reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.comjk-sci.comorganic-chemistry.org The process involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com
Step 1: Amide Formation: this compound is first acylated with an appropriate acyl chloride or carboxylic acid to form the corresponding N-acyl derivative.
Step 2: Cyclization: Treatment of the amide with POCl₃ induces an intramolecular electrophilic aromatic substitution, where the cyclization occurs onto the electron-rich phenyl ring. The methoxy (B1213986) group on the ring of the starting material activates the ring, facilitating this cyclization. The cyclization is expected to occur at the position para to the activating methoxy group, leading to a specific isomer of the resulting dihydroisoquinoline.
Step 3: Aromatization (Optional): The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently oxidized (dehydrogenated) to furnish the fully aromatic isoquinoline (B145761) core.
Pictet-Spengler Reaction: This reaction produces tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgebrary.netacs.orgnumberanalytics.com
Step 1: Imine Formation: this compound reacts with an aldehyde (e.g., formaldehyde) to form an intermediate imine, which is protonated under acidic conditions to generate a reactive iminium ion.
Step 2: Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.
These reactions directly embed the this compound scaffold into fused bicyclic systems, which are prevalent in numerous natural alkaloids and pharmacologically active molecules. mdpi.com
Role in the Design and Construction of Novel Chemical Scaffolds
The 2-phenylethylamine structure is considered a "privileged scaffold" in medicinal chemistry. nih.gov This means it is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. Consequently, this compound is an ideal starting point for creating libraries of novel compounds for drug discovery.
The specific substitution on the phenyl ring (4-chloro, 3-methoxy) provides a handle for fine-tuning the electronic and lipophilic properties of the final molecules. Synthetic chemists can leverage the primary amine for a wide array of chemical transformations to build diverse molecular libraries.
| Reaction Type | Reagent/Condition | Resulting Scaffold |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-alkylated derivatives |
| Acylation | Acyl Chloride, Carboxylic Acid | Amide derivatives |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide derivatives |
These simple modifications can serve as the initial step for more complex synthetic sequences, leading to the construction of novel chemical scaffolds designed for specific biological targets. The ability to systematically modify the structure originating from this compound allows for detailed structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds in drug development programs.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural characteristics of molecules. nih.gov
The electronic properties of a molecule are dictated by the arrangement of its electrons in various molecular orbitals. Key to understanding its reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. edu.krd A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krdscholarsresearchlibrary.com
Fukui functions are another crucial descriptor derived from quantum chemical calculations. They help identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, providing a map of the molecule's reactive sites. researchgate.netresearchgate.net For 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine, these calculations would pinpoint the regions of highest electron density, likely around the amine group and the oxygen of the methoxy (B1213986) group, as potential sites for electrophilic interaction. Conversely, regions with lower electron density would be susceptible to nucleophilic attack.
Table 1: Theoretical Electronic Properties of this compound Note: The following data are illustrative examples based on typical DFT calculations for similar aromatic amines and are not from a specific experimental study on this compound.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.15 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.23 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.92 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. scholarsresearchlibrary.com |
| Dipole Moment (µ) | 3.85 Debye | Measures the overall polarity of the molecule. |
Due to the presence of rotatable single bonds, specifically the C-C bond of the ethylamine (B1201723) side chain and the C-O bond of the methoxy group, this compound can exist in various spatial arrangements or conformations. researchgate.net Conformer analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process generates a conformational energy landscape, which maps the relative energies of different conformers. researchgate.net
The most stable conformer, or the global minimum on this landscape, represents the most probable three-dimensional structure of the molecule in the gas phase. Understanding the preferred conformation is vital as the molecule's shape dictates how it can interact with other molecules, including biological receptors. jcsp.org.pk
Quantum chemical methods are invaluable for modeling the pathways of chemical reactions. mdpi.com By calculating the energies of reactants, products, and intermediate structures, a reaction energy profile can be constructed. A critical point on this profile is the transition state, which is the highest energy structure along the reaction coordinate. mdpi.com
For a reaction involving this compound, such as its acylation or alkylation at the amine group, computational studies can elucidate the step-by-step mechanism. These calculations can determine the activation energy (the energy difference between the reactants and the transition state), providing insights into the reaction's kinetics and feasibility under different conditions. mdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Research in Chemical Systems
Design Principles for Modulating Chemical Reactivity and Selectivity
The design of substituted phenethylamines like 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine is a strategic process aimed at fine-tuning their interaction with specific biological targets to achieve desired effects. The core phenethylamine (B48288) structure, consisting of a phenyl ring linked to an amino group by a two-carbon chain, serves as a versatile scaffold for modification. koreascience.kr The reactivity and selectivity of these compounds are modulated by altering the substituents on the phenyl ring, the ethylamine (B1201723) sidechain, or the amino group.
Phenyl Ring Substitutions: The nature, position, and combination of substituents on the phenyl ring are critical determinants of a molecule's pharmacological profile.
Halogenation: The introduction of a halogen, such as the chlorine atom at the 4-position in the title compound, generally increases lipophilicity. This can enhance membrane permeability and influence binding affinity. Specifically, a 4-chloro substitution has been shown to improve potency at the serotonin (B10506) transporter (SERT) and can positively affect binding affinity for the 5-HT2A receptor. nih.govnih.gov
Alkoxylation: The methoxy (B1213986) group at the 3-position is another key feature. Methoxy substitutions can influence a compound's metabolic stability and receptor interaction profile. However, studies on related phenethylamines have shown that methoxy groups on the aromatic ring can lead to very weak or no inhibitory activity at the dopamine (B1211576) transporter (DAT). biomolther.orgbiomolther.org This suggests that the 3-methoxy group in this compound might decrease its affinity for DAT compared to non-alkoxylated analogs.
Side Chain and Amino Group Modifications: While the title compound has an unsubstituted ethylamine chain and a primary amine, modifications at these positions are common strategies. N-alkylation, for instance, can systematically improve potency at SERT. nih.gov Alpha- or beta-methylation on the ethyl chain (as seen in amphetamines and cathinones, respectively) significantly alters pharmacological action, often shifting a compound from a receptor ligand to a monoamine releasing agent. nih.gov
Mechanistic Insights Derived from Structural Variations in Chemical Reactions
Structural variations within the phenethylamine class lead to a wide spectrum of mechanistic actions at monoamine systems. These compounds can act as receptor agonists or antagonists, inhibitors of monoamine transporters (such as DAT, SERT, and the norepinephrine (B1679862) transporter, NET), or as substrates for these transporters, inducing neurotransmitter release (efflux). nih.govbiomolther.org
The specific combination of a 4-chloro and 3-methoxy group on the phenyl ring of this compound suggests a complex interaction profile. Based on SAR studies of related compounds, the 4-chloro substitution tends to enhance interactions with the serotonin system. nih.gov Conversely, the presence of a methoxy group has been associated with diminished activity at the dopamine transporter. biomolther.org This suggests that the compound may exhibit selectivity for serotonergic targets over dopaminergic ones. The lack of a β-keto group or α-methyl group implies it is less likely to be a potent monoamine releaser like cathinone (B1664624) or amphetamine derivatives, and more likely to act as a receptor ligand or reuptake inhibitor. nih.gov
In Vitro Structure-Activity Relationship Investigations
In vitro studies are essential for elucidating the direct interactions of a compound with its molecular targets, free from the complexities of metabolic and physiological systems.
Correlating Structural Modifications with Biochemical Target Engagement (e.g., Enzyme Inhibition, Receptor Binding)
The biochemical target engagement of this compound can be inferred from in vitro studies on analogous phenethylamines. The primary targets for this class of compounds are monoamine receptors (e.g., serotonin, dopamine, adrenergic) and transporters. wikipedia.org
Serotonin (5-HT) Receptor and Transporter Interactions: The 4-chloro substitution is a key feature for serotonergic activity. Studies have shown that a halogen at the para-position of the phenyl ring can maintain or enhance affinity for the 5-HT2A receptor. nih.govbiomolther.org Furthermore, 4-chloro substitution has been demonstrated to improve potency for inhibiting or acting as a substrate at the serotonin transporter (SERT). nih.gov
Dopamine Transporter (DAT) Interactions: In contrast, the 3-methoxy group likely reduces the compound's affinity for the dopamine transporter. A broad study of β-phenethylamine derivatives showed that compounds featuring a methoxy group on the aromatic ring exhibited very weak or no inhibition of dopamine reuptake. biomolther.orgbiomolther.org This suggests a potential for selectivity, favoring serotonin systems over dopamine systems.
The following table summarizes the general structure-activity relationships for phenethylamine derivatives at the 5-HT2A receptor and the Dopamine Transporter, providing context for the predicted activity of this compound.
| Target | Substitution Position | Substituent Type | Effect on Activity/Affinity | Reference |
|---|---|---|---|---|
| 5-HT2A Receptor | 4-position (para) | Halogen (e.g., Chloro, Bromo) | Maintains or enhances affinity | nih.govbiomolther.org |
| 5-HT2A Receptor | 4-position (para) | Alkoxy (e.g., Methoxy) | Decreases affinity | biomolther.org |
| Dopamine Transporter (DAT) | Aromatic Ring | Methoxy | Greatly reduces or eliminates inhibitory activity | biomolther.org |
| Serotonin Transporter (SERT) | 4-position (para) | Chloro | Improves potency | nih.gov |
| Dopamine Transporter (DAT) | Unsubstituted Ring | - | Higher potency than substituted rings | biomolther.org |
Rational Design Based on Empirical and Computational SAR Data
The principles of rational drug design leverage empirical SAR data and computational modeling to predict how structural modifications will affect a molecule's interaction with a target. nih.gov For phenethylamines, computational docking studies are used to simulate how a molecule fits into the binding site of a target protein, such as the dopamine transporter or a serotonin receptor. biomolther.orgresearchgate.net
For this compound, a rational design approach could explore several avenues:
Enhancing Serotonergic Selectivity: Given the favorable effect of the 4-chloro group and the unfavorable effect of the 3-methoxy group on DAT, modifications could focus on further enhancing SERT or 5-HT receptor affinity. Computational models could be used to explore alternative substitutions at the 3-position that might maintain or improve serotonergic activity while keeping dopaminergic activity low.
Modulating Receptor vs. Transporter Activity: The balance between receptor binding and transporter inhibition could be shifted. For example, adding bulk to the amino group (N-substitution) often reduces transporter activity while potentially increasing affinity for certain G-protein coupled receptors.
Conformational Restriction: Introducing rigidity into the flexible ethylamine sidechain, for example by incorporating it into a ring structure, can lock the molecule into a specific conformation. This can lead to a significant increase in affinity and selectivity for a particular target by ensuring a more optimal fit in the receptor's binding pocket.
By combining the existing empirical data from decades of phenethylamine research with modern computational tools, new analogs of this compound can be designed with precisely tailored pharmacological profiles. biomolther.orgresearchgate.net
Applications in Chemical Biology and Advanced Materials Research
Probing Biological Pathways via Chemical Tools (e.g., Development of Ligands for In Vitro Studies)
Substituted phenylethylamines are a well-established class of compounds that interact with a wide range of biological targets, making them valuable tools for probing biological pathways. nih.govnih.gov While specific studies on 2-(4-chloro-3-methoxyphenyl)ethan-1-amine as a ligand for in vitro studies are not extensively documented in publicly available literature, the broader family of phenylethylamines has a rich history of being utilized to understand receptor function and signaling cascades. biomolther.org
The core structure of this compound provides a scaffold that can be chemically modified to develop selective ligands for various receptors, ion channels, and transporters. For instance, variations in the substitution pattern on the phenyl ring can significantly influence the affinity and selectivity of the compound for specific biological targets. nih.gov The chloro and methoxy (B1213986) groups on the phenyl ring of this particular compound can dictate its binding orientation and interactions within a receptor's binding pocket.
The primary amine group serves as a crucial anchor for these interactions and as a handle for further chemical modifications, such as the attachment of fluorescent tags or radioactive isotopes. The development of such derivatized ligands would enable researchers to conduct a range of in vitro experiments, including:
Receptor Binding Assays: To determine the affinity and selectivity of the ligand for specific receptors.
Functional Assays: To characterize the ligand as an agonist, antagonist, or allosteric modulator of a receptor.
Imaging Studies: To visualize the localization and density of receptors in cells and tissues.
By systematically studying the structure-activity relationships of derivatives of this compound, it is possible to develop highly specific chemical probes to investigate the roles of various biological pathways in health and disease. biomolther.org
Table 1: Potential In Vitro Applications of this compound Derivatives
| Application Area | Description of Potential Use |
| Neurotransmitter Receptor Research | Development of ligands to study the function of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) receptors. |
| Ion Channel Modulation | Investigation of the effects on various ion channels, contributing to understanding of neuronal excitability. |
| Enzyme Inhibition Studies | Synthesis of derivatives to screen for inhibitory activity against specific enzymes involved in disease pathways. |
Biotransformation Studies for Enantioselective Synthesis (e.g., Microbial Reduction and Hydroxylation)
The synthesis of enantiomerically pure chiral amines is of significant interest in the pharmaceutical and fine chemical industries. Biotransformation, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov While specific biotransformation studies on this compound are not prominently reported, the principles of microbial reduction and hydroxylation are broadly applicable to analogous substrates.
The synthesis of this compound can be envisioned through the biocatalytic reduction of the corresponding ketone, 2-(4-chloro-3-methoxyphenyl)acetophenone. Various microorganisms and their isolated reductase enzymes have been shown to catalyze the asymmetric reduction of substituted acetophenones to their corresponding chiral alcohols, which can then be converted to the desired amine. tandfonline.com
Furthermore, microbial hydroxylation represents another potential biotransformation route. Specific microbial strains are known to introduce hydroxyl groups at various positions on aromatic rings with high regio- and stereoselectivity. Such a transformation on the this compound scaffold could lead to the production of novel, functionalized derivatives with potentially interesting biological activities.
Table 2: Potential Biotransformation Routes for this compound
| Biotransformation Type | Precursor/Substrate | Potential Product |
| Microbial Reduction | 2-(4-chloro-3-methoxyphenyl)acetophenone | (R)- or (S)-2-(4-chloro-3-methoxyphenyl)ethan-1-amine |
| Microbial Hydroxylation | This compound | Hydroxylated derivatives of the parent amine |
The enantioselective synthesis of chiral amines through biocatalytic methods is a rapidly advancing field, and the application of these techniques to substrates like 2-(4-chloro-3-methoxyphenyl)acetophenone could provide an efficient route to enantiomerically pure this compound. nih.gov
Considerations for Integration into Polymer and Material Science Research (e.g., Surface Modification, Functional Materials)
The primary amine functionality of this compound makes it a candidate for integration into polymer and material science research. Amine-containing molecules are widely used for surface modification and the synthesis of functional materials due to the reactivity of the amine group. rsc.orgosti.govmdpi.comresearchgate.net
Surface Modification: The amine group can be covalently attached to various surfaces, such as silica, metal oxides, and polymers, that have been pre-functionalized with appropriate reactive groups (e.g., epoxides, isocyanates, or activated esters). rsc.orgosti.gov This surface modification can be used to alter the surface properties of materials, such as their hydrophobicity, biocompatibility, or adhesion characteristics. For example, modifying the surface of a biomedical implant with a molecule like this compound could potentially influence protein adsorption and cellular interactions. nih.gov
Functional Materials: The compound can also serve as a monomer or a building block in the synthesis of new polymers. The amine group can participate in polymerization reactions, such as the formation of polyamides, polyimides, or polyureas. The substituted phenyl ring would then be incorporated as a pendant group along the polymer chain, imparting specific properties to the resulting material. The presence of the chloro and methoxy groups could influence the polymer's thermal stability, solubility, and optical properties.
While specific examples of the integration of this compound into polymers and materials are not readily found in the literature, the general principles of using phenylethylamine derivatives in this context are well-established. nih.gov
Table 3: Potential Applications in Polymer and Material Science
| Application Area | Description of Potential Use |
| Surface Functionalization | Covalent attachment to surfaces to tailor wettability, adhesion, and biocompatibility. nih.gov |
| Polymer Synthesis | Use as a monomer or cross-linking agent to create novel polymers with specific properties. |
| Functional Coatings | Incorporation into coatings to provide antimicrobial or other functional properties. nanomedicine-rj.com |
Advanced Analytical Methodologies in Chemical Research
Spectroscopic Techniques for Elucidating Reaction Pathways and Complex Structure
Spectroscopy is instrumental in providing detailed information about the molecular structure, functional groups, and atomic connectivity of 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of this compound, confirming the identity and purity of the compound. By monitoring the appearance of product signals and disappearance of reactant signals, NMR can also track the progress of the reaction that synthesizes the target compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) group, the aliphatic ethylamine (B1201723) side chain, the amine protons, and the aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methoxy carbon, the two aliphatic carbons, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents (chloro, methoxy, and ethylamine groups). spectrabase.commdpi.com
Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| -OCH₃ | ~3.9 | Singlet | ~56 |
| Ar-H (adjacent to -CH₂CH₂NH₂) | ~6.8 | Doublet | ~112 |
| Ar-H (adjacent to -Cl) | ~7.2 | Doublet | ~128 |
| Ar-H (between -OCH₃ and -Cl) | ~6.9 | Doublet of doublets | ~110 |
| Ar-C-OCH₃ | - | - | ~155 |
| Ar-C-Cl | - | - | ~125 |
| Ar-C-CH₂ | - | - | ~138 |
| -CH₂-Ar | ~2.7 | Triplet | ~39 |
| -CH₂-NH₂ | ~2.9 | Triplet | ~43 |
| -NH₂ | ~1.5 (variable) | Broad Singlet | - |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. libretexts.org For this compound, electron ionization (EI) would likely be used. maps.org
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with about one-third the intensity, which is a clear indicator of the presence of a single chlorine atom. miamioh.edu
The fragmentation pattern is also highly informative. Primary amines often undergo alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond), which would be a dominant fragmentation pathway for this molecule. libretexts.orgmiamioh.edu Benzylic cleavage is another common fragmentation route.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Fragment Lost | Notes |
|---|---|---|---|
| 185/187 | [M]⁺ | - | Molecular ion peak, showing the characteristic ~3:1 isotopic ratio for one chlorine atom. |
| 155/157 | [M - CH₂NH₂]⁺ | CH₂NH₂ | Result of benzylic cleavage. |
| 30 | [CH₂NH₂]⁺ | C₈H₈ClO | Result of alpha-cleavage. This is often a prominent peak for primary amines. |
Predicted collision cross-section data for various adducts, such as [M+H]⁺, have been calculated to be 137.6 Ų. uni.lu
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.net Each functional group absorbs infrared radiation or scatters light at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending).
For this compound, FT-IR and Raman spectra would confirm the presence of the primary amine (N-H stretching), the aromatic ring (C=C and C-H stretching), the ether linkage (C-O stretching), and the carbon-chlorine bond (C-Cl stretching). nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3250 | Medium (doublet) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (-CH₂-) | C-H Stretch | 2950 - 2850 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Ether (-OCH₃) | C-O Stretch | 1275 - 1200 | Strong |
| Chloro-Aromatic | C-Cl Stretch | 800 - 600 | Strong |
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. nih.govresearchgate.netnih.gov
This analysis would reveal the exact conformation of the ethylamine side chain relative to the substituted phenyl ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the primary amine group and potential π-π stacking of the aromatic rings, which govern how the molecules pack together to form the crystal lattice. scielo.org.zaresearchgate.net
Chromatographic Methods for Reaction Monitoring and Purification Optimization (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and impurities, thereby allowing for reaction monitoring and serving as a primary means of purification. maps.org
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis and purification of moderately polar, non-volatile compounds like this compound. researchgate.net A reversed-phase method would typically be employed. jocpr.com By tracking the area of the product peak over time, the reaction kinetics can be studied and the optimal reaction time can be determined.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Due to the polarity of the primary amine, direct analysis of this compound might result in poor peak shape (tailing). To improve chromatographic performance, derivatization of the amine group (e.g., through acylation or silylation) is a common strategy to increase volatility and reduce interactions with the column stationary phase. jfda-online.com
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | Reversed-Phase C18, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture | |
| Detector | UV-Vis Detector (e.g., at 254 nm or 278 nm) researchgate.netrsc.org | |
| Flow Rate | 1.0 mL/min | |
| GC | Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5) maps.org |
| Carrier Gas | Helium or Hydrogen | |
| Injection | Split/Splitless, potentially after derivatization jfda-online.com | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. researchgate.net These methods are exceptionally powerful for analyzing complex mixtures and providing definitive structural confirmation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph to a mass spectrometer. maps.org As components of a mixture elute from the GC column, they are immediately ionized and analyzed by the MS. This provides not only a retention time for this compound but also its mass spectrum, allowing for positive identification by comparing the fragmentation pattern to a spectral library or known standards. maps.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS links an HPLC system to a mass spectrometer. It is particularly useful for analyzing compounds that are not suitable for GC (e.g., non-volatile or thermally labile). LC-MS provides retention time and mass spectral data, making it a cornerstone of modern analytical chemistry for purity assessment and identification of compounds in complex matrices. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): In more advanced applications, HPLC can be directly coupled with an NMR spectrometer. This allows for the acquisition of complete NMR spectra of compounds as they elute from the column, providing unambiguous structural information for components of a mixture without the need for prior isolation. nih.gov
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. For compounds like 2-(4-Chloro-3-methoxyphenyl)ethan-1-amine, these technologies offer powerful tools for designing novel derivatives and predicting their synthetic accessibility.
Machine-learned potentials (MLPs) are being developed to accurately predict the conformational preferences of flexible molecules, a critical aspect of drug design. digitellinc.com For the phenylethylamine moiety present in the target compound, MLPs can forecast torsional energy profiles, outperforming traditional molecular mechanics potentials. digitellinc.com This allows for a more accurate assessment of how analogs might interact with biological targets. Furthermore, ML models can now predict conformation-dependent partial atomic charges, enabling simulations in a solution phase, which more closely mimics physiological conditions. digitellinc.com
In the realm of synthesis, supervised ML is being employed to predict reaction outcomes with increasing accuracy. By representing chemical reactions with features derived from Density Functional Theory (DFT), ML models can forecast reaction yields. This predictive capability can significantly reduce the experimental effort required for optimizing reaction conditions. Recent advancements also include ML models that predict reaction activation energies, which can be used to assess the feasibility of a proposed synthetic route and predict selectivity, thereby minimizing the need for extensive purification steps. chemrxiv.org
Generative AI, particularly large language models (LLMs), is also emerging as a powerful tool. Models like SynLlama are being fine-tuned to generate complete synthetic pathways for novel molecules, utilizing accessible building blocks and established reaction templates. arxiv.org This approach not only suggests how to synthesize a target molecule but also ensures that the proposed route is practical, accelerating the discovery of new, synthesizable analogs of this compound. arxiv.org
Exploration of Novel Catalytic Systems for Efficient and Sustainable Synthesis
The synthesis of 2-arylethylamines, including this compound, is a cornerstone of medicinal chemistry. nih.gov Future research is heavily focused on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability compared to traditional methods.
One promising area is the use of photoredox catalysis. A recently developed photoassisted Nickel-catalyzed reductive cross-coupling method allows for the synthesis of medicinally valuable β-phenethylamine derivatives from aliphatic aziridines and aryl iodides. acs.org This mild and modular approach avoids the need for stoichiometric heterogeneous reductants and utilizes an inexpensive organic photocatalyst. acs.org Such strategies could be adapted for the synthesis of the target compound, offering a more sustainable pathway.
Transition metal catalysis continues to be a fertile ground for innovation. nih.gov Beyond traditional palladium-based cross-coupling reactions like the Suzuki-Miyaura reaction, researchers are exploring other metals. researchgate.net For instance, planar chiral rhodium indenyl complexes have been used for the asymmetric allylic C-H amidation of unactivated olefins, yielding a wide range of enantioenriched 2-arylethylamines. nih.gov Similarly, cationic copper catalysis has been employed for intermolecular enantioselective benzylic C(sp³)–H amination. nih.gov
A significant leap towards sustainability is the development of a new class of graphitic carbon nitride-supported dual-atom catalysts (GACs). sciencedaily.com These catalysts feature two copper ions held in a specific orientation by a polymeric carbon nitride structure, allowing them to function as a single unit. sciencedaily.com This design enhances efficiency in cross-coupling reactions, can be readily recovered and reused, and has a carbon footprint up to 10 times lower than conventional catalysts. sciencedaily.com Applying such novel GACs to the synthesis of this compound could dramatically improve the environmental profile of its production.
| Catalyst System | Key Features | Potential Application to Synthesis |
| Ni/Photoredox Catalysis | Mild conditions, uses an inexpensive organic photocatalyst, avoids stoichiometric reductants. acs.org | Sustainable synthesis from aziridine (B145994) and aryl halide precursors. acs.org |
| Rhodium Catalysis | Enables asymmetric allylic C–H amidation of unactivated olefins. nih.gov | Introduction of chirality and complex side chains. nih.gov |
| Copper Catalysis | Facilitates intermolecular enantioselective benzylic C(sp³)–H amination. nih.gov | Alternative route for creating chiral centers. nih.gov |
| Dual-Atom Copper (GACs) | Highly efficient, recoverable, reusable, low carbon footprint. sciencedaily.com | Greener production through enhanced cross-coupling reactions. sciencedaily.com |
Expansion of the Chemical Space through High-Throughput Synthesis and Screening Methodologies
To fully explore the potential of the this compound scaffold, methodologies that allow for the rapid synthesis and evaluation of a large number of derivatives are essential. High-throughput experimentation (HTE) and screening are central to this endeavor.
Combinatorial synthesis allows for the rapid, parallel creation of extensive libraries of related compounds. For example, a single-step alkylation of amines has been used to generate a library of 200 lipid-like molecules (lipidoids) that were subsequently screened for transfection efficiency. nih.gov A similar approach could be applied to this compound, reacting it with a diverse set of building blocks to create a large library of analogs for screening. The combination of generative AI for proposing novel structures and automated, on-chip synthesis on microfluidic platforms represents a powerful synergy for de novo drug design. nih.gov This integrated approach has been successfully used to generate and synthesize novel liver X receptor (LXR) agonists, demonstrating its potential for rapidly moving from a virtual design to a physically synthesized and tested compound. nih.gov
Once a library of compounds is synthesized, high-throughput screening (HTS) is required to identify promising candidates. These screening methods often rely on sensitive analytical techniques. Methodologies using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the rapid screening of phenethylamine (B48288) analogs in various samples. fda.gov.twnih.govnih.gov These techniques are capable of detecting and quantifying multiple analogs simultaneously, making them ideal for the rapid analysis of HTE outputs. fda.gov.twresearchgate.net The integration of HTE with advanced analytical and biological screening allows for a systematic exploration of the chemical space around the core structure, significantly accelerating the discovery of new compounds with desired properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
